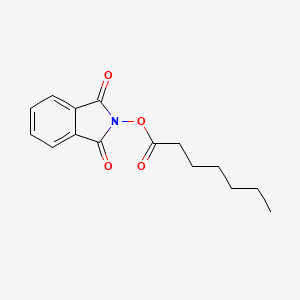
1,3-Dioxoisoindolin-2-yl heptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl heptanoate is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound belongs to the class of N-isoindoline-1,3-diones, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl heptanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent, with the reaction being refluxed overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various functionalized derivatives.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl heptanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in the treatment of diseases such as cancer and epilepsy.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl heptanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its biological activity, allowing it to interact with different biological targets. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Dioxoisoindolin-2-yl heptanoate include other N-isoindoline-1,3-diones, such as:
- N-phenylisoindoline-1,3-dione
- N-methylisoindoline-1,3-dione
- N-benzylisoindoline-1,3-dione
Uniqueness
This compound is unique due to its specific heptanoate ester group, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .
特性
分子式 |
C15H17NO4 |
|---|---|
分子量 |
275.30 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) heptanoate |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-5-10-13(17)20-16-14(18)11-8-6-7-9-12(11)15(16)19/h6-9H,2-5,10H2,1H3 |
InChIキー |
GASWUODIFYKJCL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


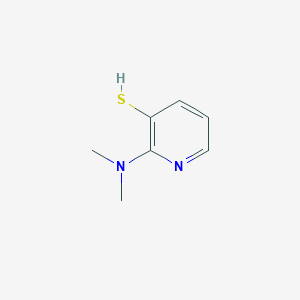
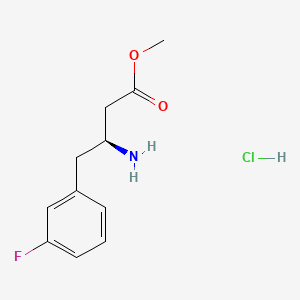
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)

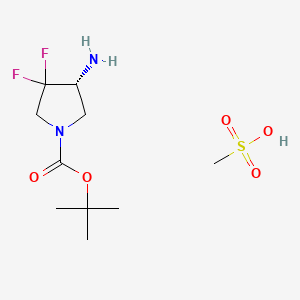


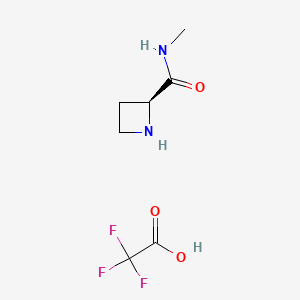
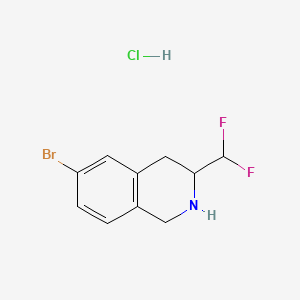
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)

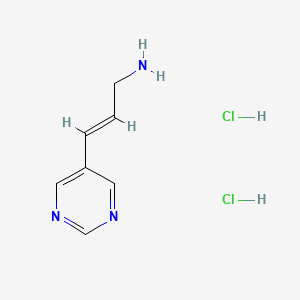
![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)
